2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-chloro-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRZZXCVCLLRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
- Starting materials: Thiourea and 4-chloroacetoacetyl chloride (prepared from chlorination of diketene).
- Solvent: Chlorinated hydrocarbons such as methylene chloride, chloroform, carbon tetrachloride, or 1,2-dichloroethane (methylene chloride preferred).
- Temperature: Addition at 5–10 °C (preferably 7–8 °C), followed by reaction completion at 25–30 °C.
- Reaction time: Dropwise addition over 25 minutes, stirring for 30 minutes at low temperature, then 60 minutes at room temperature.
- Isolation: Precipitation of the product by cooling the reaction mixture in a refrigerator.
Detailed Procedure and Conditions
| Step | Conditions/Details |
|---|---|
| Preparation of 4-chloroacetoacetyl chloride | Chlorination of diketene in methylene chloride at -20 to -25 °C |
| Suspension of thiourea in water | 125–250 g water per mole of thiourea, cooled to +5 to +7 °C |
| Addition of 4-chloroacetoacetyl chloride solution | Dropwise over 25 min at +7 to +8 °C, constant stirring |
| Post-addition stirring | 30 min at +5 to +7 °C, then 60 min at 26–27 °C |
| Product isolation | Cooling in refrigerator to precipitate (2-aminothiazol-4-yl)-acetic acid hydrochloride |
Yield and Product Characteristics
- Yield: Approximately 78.5% based on diketene.
- Product form: Colorless crystals with melting point 151.4–151.9 °C.
- Stability: The hydrochloride salt is light-stable and can be stored as a solid or in solution without significant decomposition.
This method avoids the formation of light-sensitive intermediates and decarboxylation side reactions common in alternative routes.
Alternative Preparation Routes and Considerations
Conventional Route via Ethyl 4-Chloroacetoacetate
- Ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate is reacted with thiourea to form ethyl (2-aminothiazol-4-yl)acetate hydrochloride or hydrobromide.
- The ester is then hydrolyzed to the free acid.
- This method often results in light-sensitive products prone to decarboxylation to 2-amino-4-methylthiazole, limiting stability and yield.
Reactions in Aqueous Media with Bases
- Some studies explore synthesis of related thiazole acetic acids using monochloroacetic acid or chloroacetaldehyde in water with bases like sodium carbonate or sodium acetate.
- Reactions are typically carried out at reflux temperatures (boiling water or 90–100 °C) for 2–5 hours.
- These methods yield water-soluble amino acid hydrochlorides, confirmed by NMR characterization.
- However, these routes are more common for derivatives rather than the specific 2-(4-chloro-1,3-thiazol-2-yl)acetic acid and may require further modification for target compound synthesis.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature Range | Yield (%) | Stability of Product | Comments |
|---|---|---|---|---|---|---|
| Thiourea + 4-chloroacetoacetyl chloride | Thiourea, 4-chloroacetoacetyl chloride | Methylene chloride (chlorohydrocarbon) | 5–30 °C | ~78.5 | Light-stable hydrochloride salt | Industrially preferred; avoids light sensitivity |
| Thiourea + ethyl 4-chloroacetoacetate | Thiourea, ethyl 4-chloroacetoacetate | Various (organic solvents) | Variable, hydrolysis step needed | Variable | Light-sensitive; prone to decarboxylation | Less stable; more steps involved |
| N-phenyl-N-thiocarbamoyl-β-alanine + monochloroacetic acid (for related compounds) | N-phenyl-N-thiocarbamoyl-β-alanine, monochloroacetic acid | Water, acetic acid, DMF, ethanol | 90–100 °C or reflux | Not specified | Water-soluble amino acid hydrochlorides | More suited for derivative synthesis |
Research Findings and Notes
- The use of chlorinated solvents, particularly methylene chloride, is critical for controlling reaction temperature and solubility of intermediates, thus improving yield and purity.
- The dropwise addition of 4-chloroacetoacetyl chloride solution to the thiourea suspension at low temperature prevents side reactions and decomposition.
- The hydrochloride salt form of the product enhances stability against light and thermal degradation, a significant advantage over free acid forms.
- Alternative synthesis involving bases such as sodium carbonate in aqueous media is effective for related thiazole derivatives but less documented for the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid has a variety of scientific research applications. Its mechanism of action involves interaction with specific molecular targets, where the thiazole ring engages with enzymes or receptors, potentially leading to the inhibition or activation of biological pathways. For instance, it may inhibit bacterial enzymes, resulting in antimicrobial effects, or interact with cellular receptors to modulate inflammatory responses.
Comparison with Similar Compounds
2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid is a unique compound with both a chloro and a sulfanyl group attached to the thiazole ring, giving it distinct chemical reactivity and potential biological activity compared to other thiazole derivatives. Some similar compounds include:
- Sulfathiazole An antimicrobial drug with a similar thiazole ring structure.
- Ritonavir An antiretroviral drug containing a thiazole moiety.
- Tiazofurin An anticancer drug with a thiazole ring.
Biological Activities
Thiazole derivatives such as 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid have diverse biological activities and have garnered attention in pharmacological research. These compounds may act as inhibitors of specific enzymes or bind to receptors, influencing cellular signaling pathways, with activities such as antiviral, anticancer, and anti-inflammatory effects.
The biological activities of 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid can be summarized as follows:
- Enzyme Inhibition Thiazole compounds often act as inhibitors of specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Binding These compounds may bind to receptors influencing cellular signaling pathways.
Applications
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid and its derivatives have several applications.
- Pharmaceutical Development As a potential lead compound in drug discovery.
- Chemistry Used as a building block for synthesis.
Case Studies and Research Findings
Studies have highlighted the efficacy of thiazole derivatives in different biological contexts:
- Anticancer Activity Thiazole scaffolds exhibited significant anticancer activity against multiple cancer cell lines (e.g., HepG2 and PC12), with some showing IC50 values lower than standard chemotherapeutics like doxorubicin.
- Antimicrobial Properties .
- Anti-inflammatory Effects .
Structure-Activity Relationship
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(4-chloro-1,3-thiazol-2-yl)acetic acid with analogs differing in substituent positions, functional groups, and biological activities.
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Findings:
Substituent Position and Bioactivity :
- The 4-chloro substitution in the thiazole ring (target compound) enhances electrophilicity compared to 5-chloro analogs (e.g., 2-(5-chlorothiazol-2-yl)acetic acid), which may reduce steric hindrance in enzyme binding .
- Furanyl-1,3-thiazol-2-yl acetic acid exhibits weak heparanase inhibition (IC₅₀ = 25 mM), suggesting that replacing chlorine with a furan group diminishes activity. This highlights the chlorine atom’s role in optimizing target interactions .
Functional Group Modifications: Ethyl ester derivatives (e.g., ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate) are often synthesized to improve lipophilicity and bioavailability compared to the parent carboxylic acid .
Thiourea and acetylated derivatives (e.g., N-acetyl-N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]acetamide) demonstrate improved cytotoxicity in cancer cell lines compared to unmodified thiazoles .
Research Implications and Gaps
- Synthetic Utility : The acetic acid moiety in this compound enables diverse derivatization, such as amide or ester formation, to tune pharmacokinetic properties .
- Activity Gaps : While heparanase inhibition is inferred from analogs, direct biological data for this compound are lacking. Future studies should prioritize enzyme assays and cytotoxicity profiling.
Biological Activity
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is a heterocyclic compound characterized by a thiazole ring and an acetic acid moiety. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and metabolic effects. The following sections detail its biochemical properties, mechanisms of action, and relevant research findings.
The compound exhibits significant biochemical interactions, primarily through its thiazole structure. Its biological activity can be attributed to the following properties:
- Enzyme Interaction : It interacts with various enzymes, influencing metabolic pathways. Notably, it can inhibit enzymes involved in nucleic acid synthesis, affecting cellular replication processes.
- Cellular Effects : this compound modulates cell signaling pathways and gene expression, impacting cell proliferation rates and metabolic functions.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The compound has been shown to inhibit enzymes critical for DNA synthesis, potentially leading to reduced cell replication.
- Gene Expression Modulation : It affects the expression of genes related to the cell cycle, thereby altering cellular proliferation and metabolism.
Antimicrobial Activity
This compound demonstrates notable antimicrobial properties. Studies indicate that it exhibits activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 0.8 μg/mL |
These findings suggest that the compound could be developed as a therapeutic agent for treating infections caused by these microorganisms.
Anticancer Activity
Research has indicated potential anticancer properties of this compound:
- Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines with IC50 values indicating significant growth inhibition. For example:
| Cell Line | IC50 (μg/mL) |
|---|---|
| Jurkat | 1.61 ± 1.92 |
| HT29 | 1.98 ± 1.22 |
These results highlight its potential as an anticancer agent .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy revealed that this compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential use in preventing infections associated with biofilms .
- Antitumor Studies : In vitro studies demonstrated that the compound's presence led to significant apoptosis in cancer cells, suggesting a mechanism through which it may exert its anticancer effects .
- Metabolic Studies : Research on metabolic pathways indicated that the compound influences nucleotide synthesis pathways, which can have downstream effects on cellular metabolism and proliferation rates.
Q & A
Q. Key Considerations :
- Control reaction temperature to avoid side reactions (e.g., hydrolysis of chloroacetyl chloride).
- Purify via ethanol-DMF mixtures to isolate crystalline products .
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety, C-Cl stretch at ~750 cm⁻¹) .
- NMR :
- Chromatography : Use HPLC with C18 columns (mobile phase: acetonitrile/water) to confirm purity (>95%) .
Basic: What are the key considerations for handling and storing this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) due to potential irritancy (refer to Safety Data Sheets for GHS hazard codes) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation via hydrolysis or oxidation .
Advanced: How can crystallographic data contradictions be resolved when determining the structure?
Methodological Answer:
- Software Tools : Use SHELX (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. For twinned crystals, employ SHELXD for structure solution and validate with ORTEP-3 for graphical representation .
- Validation Metrics : Check R-factors (<5%), ADPs (anisotropic displacement parameters), and Fo-Fc difference maps to identify misplaced atoms .
- Example : If hydrogen atom positions conflict, use neutron diffraction or DFT-optimized geometries as constraints .
Advanced: What methodologies are used to analyze hydrogen bonding networks in its crystal structure?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor) and identify motifs (e.g., chains, rings) using programs like Mercury or PLATON .
- SHELXL Commands : Use HTAB to generate hydrogen bond tables and visualize interactions in WinGX .
- Case Study : For this compound, analyze O–H···N (thiazole) and C–H···O interactions to predict packing efficiency .
Advanced: How to optimize reaction conditions to address discrepancies in reported yields?
Methodological Answer:
-
Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) systematically. For example:
Parameter Range Tested Optimal Condition Temperature 20–80°C 25°C Solvent Dioxane, EtOH, DMF Dioxane Base (Equiv.) 1–3 1.2 -
Contradiction Analysis : If yields differ between studies, check for residual water (hydrolyzes chloroacetyl chloride) or catalyst purity .
-
Scale-Up : Use flow chemistry for reproducibility in larger batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
